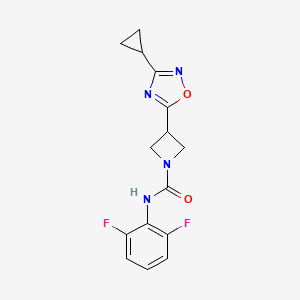

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4O2/c16-10-2-1-3-11(17)12(10)18-15(22)21-6-9(7-21)14-19-13(20-23-14)8-4-5-8/h1-3,8-9H,4-7H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNBBSMTCCCHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)NC4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide is a derivative of the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide

- Molecular Formula : C13H12F2N4O

- Molecular Weight : 270.26 g/mol

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |

| U-937 (Leukemia) | 0.75 | Inhibits cell proliferation |

| PANC-1 (Pancreatic) | 1.20 | Triggers caspase pathway |

In vitro studies demonstrated that the compound induces apoptosis in a dose-dependent manner by activating the p53 pathway and increasing caspase-3 cleavage levels in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Testing against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 5 µg/mL |

| P. aeruginosa | 15 µg/mL |

These results suggest that the compound can inhibit bacterial growth effectively, potentially offering a new avenue for antibiotic development .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound activates apoptotic pathways through p53 signaling, leading to increased expression of pro-apoptotic factors and decreased survival of cancer cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, including histone deacetylases (HDACs), which are crucial for cancer cell survival .

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 0.65 µM). Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as a therapeutic agent for breast cancer .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial effects against S. aureus demonstrated that the compound reduced bacterial load by over 90% at a concentration of 5 µg/mL. This highlights its potential application in treating bacterial infections resistant to conventional antibiotics .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazole selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, certain oxadiazole derivatives demonstrated nanomolar potency against human carbonic anhydrase IX (hCA IX), making them promising candidates for cancer therapy .

Neurological Applications

The compound has shown potential as a muscarinic receptor modulator. Specifically, derivatives with the oxadiazole structure have been identified as selective M1 muscarinic receptor partial agonists. This activity suggests a role in treating cognitive disorders such as Alzheimer's disease by enhancing cholinergic signaling in the brain .

Anti-inflammatory Properties

Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

- The cyclopropyl group enhances lipophilicity and may improve membrane permeability.

- The oxadiazole ring is crucial for biological activity, serving as a pharmacophore in various therapeutic contexts.

Table 1 summarizes key structural features and their associated activities:

| Structural Feature | Activity Type | Notes |

|---|---|---|

| Cyclopropyl Group | Increased potency | Enhances lipophilicity |

| Oxadiazole Ring | Anticancer and anti-inflammatory | Essential for receptor binding |

| Difluorophenyl Substituent | Modulation of activity | Influences selectivity towards receptors |

Study 1: Anticancer Activity

A series of oxadiazole derivatives were synthesized and screened for anticancer activity against various cell lines. Among them, one derivative exhibited an IC50 value of 0.65 µM against MCF-7 breast cancer cells, demonstrating significant cytotoxicity compared to standard treatments .

Study 2: Neurological Effects

In a preclinical model of Alzheimer's disease, an oxadiazole derivative was administered to evaluate its effects on cognitive function. Results indicated improved memory retention and reduced neuroinflammation markers in treated subjects compared to controls .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a) Oxadiazole-Containing Analogs

- Compound from : Structure: Contains a 1,2,4-oxadiazole linked to a furo[2,3-b]pyridine scaffold and a trifluoroethylamino group. Key Differences:

- The fused furopyridine system increases molecular complexity and may target kinase or protease enzymes.

- The trifluoroethylamino group enhances metabolic stability compared to the cyclopropyl group in the target compound .

b) Pyrazole-Based Analogs

Substituent-Driven Comparisons

a) Fluorinated Aromatic Groups

- Target Compound : 2,6-Difluorophenyl group balances lipophilicity and electronic effects.

- Compound : 4-Fluorophenyl group in a different spatial arrangement may alter target selectivity.

- Impact : Fluorine positioning influences π-π stacking and hydrogen bonding with biological targets .

b) Cyclopropyl vs. Trifluoromethyl Groups

Data Table: Key Structural and Property Comparisons

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including cyclopropane ring formation, oxadiazole ring closure via cyclocondensation, and azetidine carboxamide coupling. Key steps:

- Cyclopropane Synthesis : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) for stereochemical control.

- Oxadiazole Formation : Employ nitrile oxide cycloaddition with activated carbonyl groups under reflux with azeotropic removal of water.

- Azetidine Coupling : Utilize carbodiimide-mediated (e.g., EDC/HOBt) coupling between the azetidine amine and 2,6-difluorophenyl isocyanate.

- Validation : Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, oxadiazole protons at δ 8.5–9.0 ppm). Use -NMR to resolve difluorophenyl signals .

- X-ray Crystallography : Resolve azetidine ring puckering and oxadiazole planarity (requires single crystals grown via slow evaporation in DCM/hexane).

- HRMS : Confirm molecular ion peaks with <2 ppm mass error.

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorescence polarization for kinases or proteases (e.g., IC determination with ATPase-coupled assays).

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 or HeLa cells.

- Cytotoxicity : Perform MTT assays with dose-response curves (48–72 hr exposure).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a target enzyme?

- Methodological Answer :

- Analog Library : Synthesize derivatives with modifications to the cyclopropyl (e.g., substituents), oxadiazole (e.g., 1,3,4- vs. 1,2,4-isomers), and difluorophenyl (e.g., meta/para halogenation) groups.

- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with IC. Use molecular docking (AutoDock Vina) to prioritize analogs with improved binding ΔG .

- Case Study : Difluorophenyl analogs in pesticides (e.g., fluazuron) showed enhanced metabolic stability, suggesting similar strategies here .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Reproducibility Checks : Replicate conflicting studies under standardized protocols (e.g., CLSI guidelines).

- Proteomics Profiling : Identify off-target interactions via affinity pulldown-MS to explain divergent phenotypes.

Q. What computational strategies are effective for predicting metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools : Use GLORY or ADMET Predictor to identify labile sites (e.g., oxadiazole ring hydrolysis).

- MD Simulations : Simulate liver microsomal CYP3A4 interactions (GROMACS, 100 ns trajectories).

- Validation : Compare with in vitro microsomal stability assays (human/rat liver S9 fractions) .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

- Methodological Answer :

- Design : Use a continuous-flow reactor (e.g., Corning G1) for exothermic steps (oxadiazole cyclization).

- Optimization : Apply Design of Experiments (DoE) to vary residence time, temperature, and stoichiometry. Response surface models (e.g., central composite design) maximize yield .

- Case Study : Flow synthesis of diphenyldiazomethane achieved 85% yield vs. 60% batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.